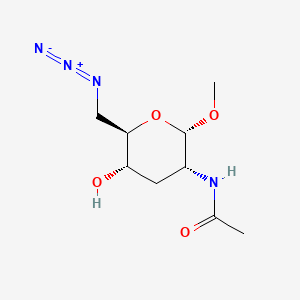
Methyl 2-(Acetylamino)-6-azido-2,3,6-trideoxy-alpha-D-ribo-hexopyranoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(Acetylamino)-6-azido-2,3,6-trideoxy-alpha-D-ribo-hexopyranoside is a complex organic compound that belongs to the class of azido sugars This compound is characterized by the presence of an azido group (-N3) and an acetylamino group (-NHCOCH3) attached to a deoxy sugar backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(Acetylamino)-6-azido-2,3,6-trideoxy-alpha-D-ribo-hexopyranoside typically involves multiple steps, starting from a suitable sugar precursor. One common approach is the selective protection and functionalization of hydroxyl groups on the sugar molecule, followed by the introduction of the azido group through nucleophilic substitution reactions. The acetylamino group can be introduced via acetylation reactions using acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Large-scale synthesis often requires the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize the formation of by-products. Purification techniques such as crystallization, chromatography, and recrystallization are employed to isolate the desired product.
化学反应分析
Types of Reactions
Methyl 2-(Acetylamino)-6-azido-2,3,6-trideoxy-alpha-D-ribo-hexopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The azido group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the azido group under mild conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Amino sugar derivatives.
Substitution: Various substituted sugar derivatives depending on the nucleophile used.
科学研究应用
Methyl 2-(Acetylamino)-6-azido-2,3,6-trideoxy-alpha-D-ribo-hexopyranoside has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex carbohydrates and glycoconjugates.
Biology: Employed in the study of glycosylation processes and as a probe for labeling and detecting biomolecules.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of bioactive compounds.
作用机制
The mechanism of action of Methyl 2-(Acetylamino)-6-azido-2,3,6-trideoxy-alpha-D-ribo-hexopyranoside involves its interaction with specific molecular targets and pathways. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This reactivity is exploited in bioconjugation and labeling studies. The acetylamino group may also play a role in modulating the compound’s interactions with enzymes and receptors.
相似化合物的比较
Similar Compounds
Methyl 2-(Acetylamino)-5-iodobenzoate: Another acetylamino derivative with different functional groups.
Methyl 2-acetamidoacrylate: Exhibits anti-inflammatory properties and is used in medicinal chemistry.
1-(Acetylamino(aryl)methyl)-2-naphthols: Synthesized via multi-component reactions and used in various chemical applications.
Uniqueness
Methyl 2-(Acetylamino)-6-azido-2,3,6-trideoxy-alpha-D-ribo-hexopyranoside is unique due to the presence of both azido and acetylamino groups on a deoxy sugar backbone. This combination of functional groups imparts distinct reactivity and potential for diverse applications in chemical biology and medicinal chemistry.
属性
分子式 |
C9H16N4O4 |
|---|---|
分子量 |
244.25 g/mol |
IUPAC 名称 |
N-[(2S,3R,5S,6R)-6-(azidomethyl)-5-hydroxy-2-methoxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C9H16N4O4/c1-5(14)12-6-3-7(15)8(4-11-13-10)17-9(6)16-2/h6-9,15H,3-4H2,1-2H3,(H,12,14)/t6-,7+,8-,9+/m1/s1 |
InChI 键 |
SRKDTDQRODIHDA-XAVMHZPKSA-N |
手性 SMILES |
CC(=O)N[C@@H]1C[C@@H]([C@H](O[C@@H]1OC)CN=[N+]=[N-])O |
规范 SMILES |
CC(=O)NC1CC(C(OC1OC)CN=[N+]=[N-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



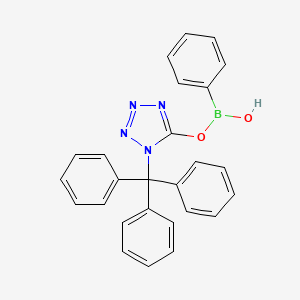

![(6aR,10aR)-9-Carboxy-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydro-6H-dibenzo[b,d]pyran-1-yl beta-D-glucopyranosiduronic acid](/img/structure/B13406833.png)
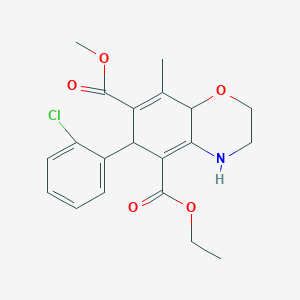
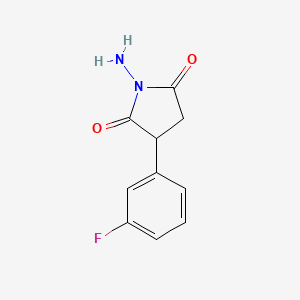

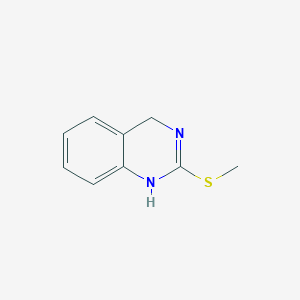

![Ethyl 3-amino-6-fluoro-9-methyl-4-oxo-4,9-dihydrothieno[2,3-b]quinoline-2-carboxylate](/img/structure/B13406865.png)




